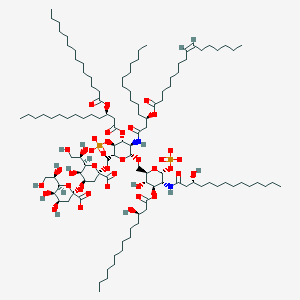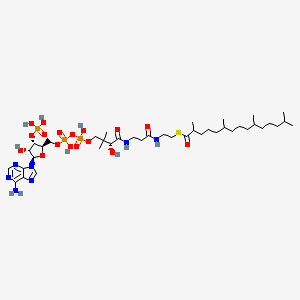
pristanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pristanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pristanic acid. It has a role as a human metabolite. It is a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a pristanic acid. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Evidence for Pristanoyl-CoA Oxidase Gene in Humans
Researchers have provided evidence for the existence of a this compound oxidase gene in humans. Although this enzyme appears absent in human tissues, a human liver cDNA encoding a protein with significant amino acid identity to rat this compound oxidase was isolated. This suggests the gene may be expressed under special conditions or in specialized tissues not yet examined (Vanhooren et al., 1997).
Rat this compound Oxidase and Peroxisomal Targeting
In rats, the composite this compound oxidase cDNA sequence was derived from liver cDNA and RACE PCR fragments. The carboxy-terminal tripeptide of this enzyme functions as a peroxisome-targeting signal. This study contributes to understanding the expression and function of this compound oxidase in various tissues, including its peroxisomal localization (Vanhooren et al., 1996).
Large-Scale Purification and Characterization
The purification of rat this compound oxidase was achieved using high concentrations of ethylene glycol, enabling large-scale purification. This study provides insights into the enzyme's molecular mass, flavoprotein nature, and tissue distribution, suggesting it might be rat-specific (Van Veldhoven et al., 1994).
This compound Synthetase in Rat Liver
This compound synthetase activity was found in various rat liver components, including peroxisomes, mitochondria, and microsomes. This indicates that pristanic acid is activated by the same enzyme that activates long-chain fatty acids (Wanders et al., 1992).
Role of ACOT6 in Phytanic Acid and Pristanic Acid Metabolism
A novel peroxisomal acyl-CoA thioesterase, ACOT6, was identified and is specifically involved in phytanic acid and pristanic acid metabolism in mice. This enzyme is mainly expressed in white adipose tissue and is up-regulated in a PPARα-dependent manner (Westin et al., 2007).
Distinct Identification of this compound Oxidase
The identification of this compound oxidase in rat liver peroxisomes as a distinct enzyme non-inducible by clofibrate offers insights into its unique function in peroxisomal beta-oxidation (Wanders et al., 1992).
Decarboxylation in Phytanic Acid Alpha-Oxidation
The decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver, a critical step in the alpha-oxidation of phytanic acid, was studied, indicating the existence of two pathways for this process (Verhoeven et al., 1997).
Propiedades
Número CAS |
137895-03-5 |
|---|---|
Fórmula molecular |
C40H72N7O17P3S |
Peso molecular |
1048 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethylpentadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26?,27?,28?,29-,32-,33-,34+,38-/m1/s1 |
Clave InChI |
XYJPSQPVCBNZHT-TUKYSRJDSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



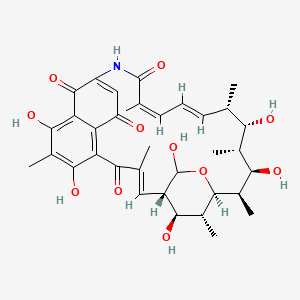
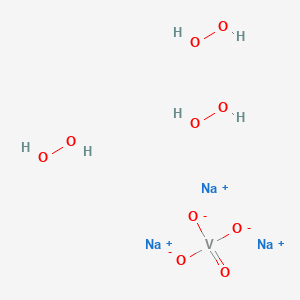
![(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1264368.png)
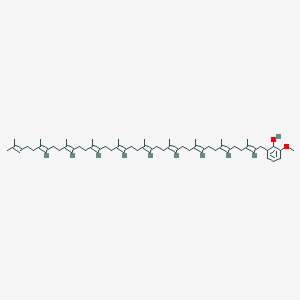
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)
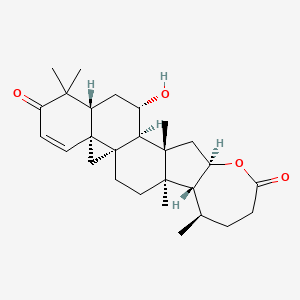
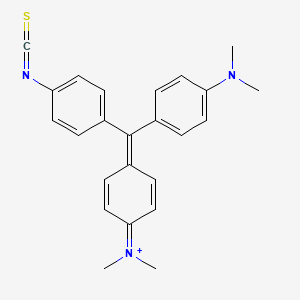
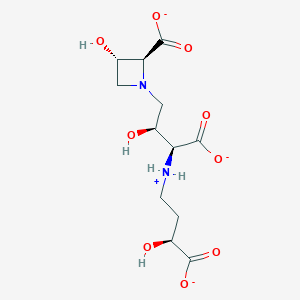
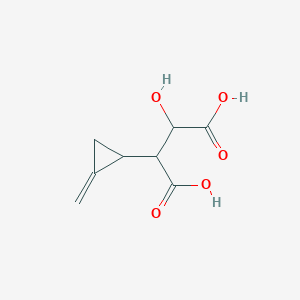
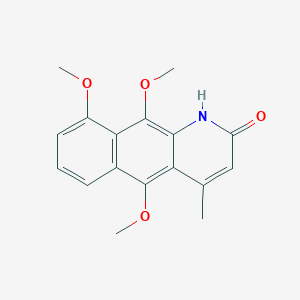
![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)
